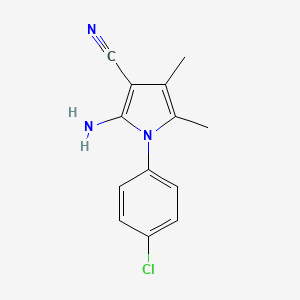

2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Description

2-Amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a pyrrole-based carbonitrile derivative characterized by a 4-chlorophenyl group at the N1 position, methyl substituents at the 4- and 5-positions, and a nitrile moiety at the 3-position. The structural features of this compound—particularly the electron-withdrawing chlorine atom on the aryl group and the methyl substituents—may influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug-like behavior.

Properties

IUPAC Name |

2-amino-1-(4-chlorophenyl)-4,5-dimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3/c1-8-9(2)17(13(16)12(8)7-15)11-5-3-10(14)4-6-11/h3-6H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJNPSXFIDQMJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chlorobenzaldehyde, the synthesis may proceed through the formation of an intermediate Schiff base, followed by cyclization with a suitable nitrile source under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of derivatives from 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been extensively studied. For instance, researchers have reported the cyclo-condensation reaction of this compound with active methylene compounds to produce various substituted pyrrolo derivatives. These derivatives exhibit enhanced biological activity due to the introduction of different functional groups .

Table 1: Synthetic Pathways and Yield of Derivatives

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Cyclo-condensation | 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | 1H-Pyrrolo[2,3-b]pyridine derivatives | 75 |

| Cross-coupling with urea | 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | Pyrrolo[2,3-d]pyrimidine derivatives | 80 |

Biological Activities

The biological activities of 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile and its derivatives have been a focal point in medicinal chemistry. Studies indicate that these compounds possess a range of pharmacological properties:

- Anticancer Activity : Certain derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, pyrrolo[2,3-b]pyridine derivatives synthesized from this compound demonstrated significant cytotoxicity against various cancer cell lines .

- Antimicrobial Properties : The synthesized compounds have also been evaluated for their antimicrobial activity. Some derivatives exhibited potent activity against both gram-positive and gram-negative bacteria .

| Biological Activity | Compound Type | Test Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Anticancer | Pyrrolo[2,3-b]pyridine derivatives | MCF-7 (breast cancer) | 10 |

| Antimicrobial | Various pyrrole derivatives | E. coli | 15 |

| Anti-inflammatory | Pyrrolo[2,3-d]pyrimidine derivatives | RAW 264.7 macrophages | 20 |

Therapeutic Potential

The therapeutic potential of these compounds extends beyond their biological activities. Their structural similarity to known bioactive molecules allows them to serve as lead compounds in drug discovery. Ongoing research is focused on optimizing these compounds to enhance their efficacy and reduce toxicity.

Case Study: Anticancer Activity

A recent study explored the anticancer properties of a series of pyrrolo[2,3-b]pyridine derivatives synthesized from 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile. The study found that certain modifications led to increased potency against MCF-7 breast cancer cells compared to the parent compound. The mechanism of action was attributed to the induction of apoptosis pathways and inhibition of cell cycle progression .

Mechanism of Action

The mechanism of action of 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile include:

- Electron-Withdrawing vs.

- Ring Saturation : The tetrahydroindole derivatives (e.g., compounds in ) exhibit reduced aromaticity, which may decrease metabolic stability but improve solubility .

Physicochemical Properties

Biological Activity

Overview

2-Amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (CAS No. 72578-34-8) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure with a chlorophenyl group, two methyl groups, and a nitrile group, which contribute to its diverse biological properties.

Chemical Structure

The chemical structure of 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can be represented as follows:

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the chlorophenyl and nitrile groups may facilitate interactions with hydrophobic pockets in target proteins. Such interactions can lead to modulation of signaling pathways involved in cell growth and proliferation.

Anticancer Properties

Research has indicated that compounds similar to 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile exhibit significant anticancer activity. For instance, derivatives of pyrrole have been shown to inhibit the growth of various cancer cell lines by targeting tyrosine kinases associated with tumor progression. A study highlighted that specific pyrrole derivatives demonstrated inhibition of growth factor receptors like EGFR and VEGFR2, which are critical in cancer biology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that pyrrole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring has been correlated with enhanced bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrrole derivatives:

- Antitumor Activity : A derivative structurally similar to 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile was found to inhibit colon cancer cell lines effectively, demonstrating a GI50 value in the nanomolar range .

- Antibacterial Assays : In a comparative study, pyrrole derivatives were tested against various bacterial strains. The results indicated that certain modifications on the pyrrole scaffold significantly enhanced their antibacterial potency, achieving MIC values as low as 0.0039 mg/mL against S. aureus and E. coli .

Data Table: Biological Activities of Pyrrole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/GI50 Value |

|---|---|---|---|

| 2-Amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile | Anticancer | HCT-116 (Colon Cancer) | GI50 ~ 1.0–1.6 × 10^{-8} M |

| Similar Pyrrole Derivative | Antibacterial | Staphylococcus aureus | MIC ~ 0.0039 mg/mL |

| Similar Pyrrole Derivative | Antibacterial | Escherichia coli | MIC ~ 0.025 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.